One of the most prominent applications of Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is in asymmetric catalysis. This type of catalysis involves promoting a chemical reaction while favoring the formation of one specific stereoisomer (a molecule with the same atoms but arranged differently in space) over its mirror image.
The RuCl2((S)-BINAP)(R,R-DPEN) complex achieves this by containing a chiral ruthenium center, meaning it's not superimposable on its mirror image. This chirality allows the catalyst to interact differently with the starting materials in a reaction, leading to the preferential formation of a specific stereoisomer of the product. Research has shown its effectiveness in various asymmetric hydrogenation reactions, where a hydrogen molecule is added to an unsaturated bond in a molecule. For instance, a study published in the Journal of the American Chemical Society demonstrates its utility in the asymmetric hydrogenation of ketones.[Source: ]